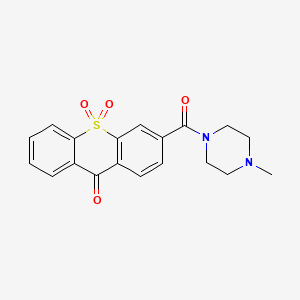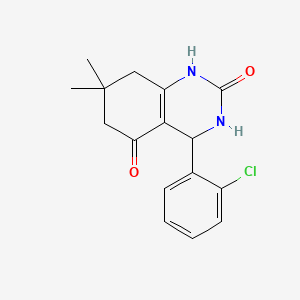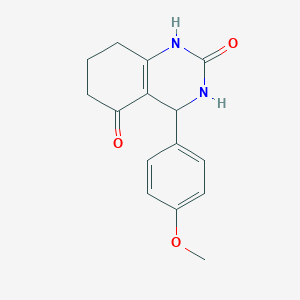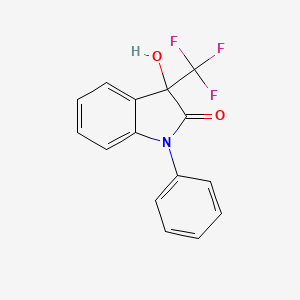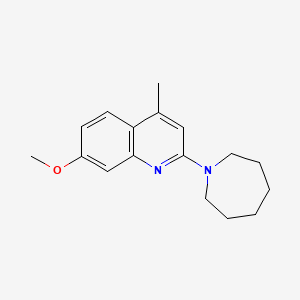
2-(Azepan-1-yl)-7-methoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of WAY-600704 involves specific synthetic routes and reaction conditionsThe reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity .
Industrial production methods for WAY-600704 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Analyse Des Réactions Chimiques
WAY-600704 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of WAY-600704 may result in the formation of quinoline derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
WAY-600704 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of ethanolamine kinase inhibitors.
Biology: WAY-600704 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential medical applications of WAY-600704, particularly in the treatment of diseases where ethanolamine kinase inhibition is beneficial.
Mécanisme D'action
WAY-600704 exerts its effects by inhibiting ethanolamine kinase, an enzyme involved in the synthesis of phosphatidylethanolamine. This inhibition disrupts the production of phosphatidylethanolamine, which is essential for various cellular processes. The molecular targets and pathways involved in this mechanism include the ethanolamine kinase enzyme and the downstream pathways affected by reduced phosphatidylethanolamine levels .
Comparaison Avec Des Composés Similaires
WAY-600704 can be compared with other similar compounds, such as:
2-(Azepan-1-yl)-7-methoxyquinoline: Similar in structure but lacks the methyl group at the 4-position.
7-Methoxy-4-methylquinoline: Similar in structure but lacks the azepane group.
2-(Azepan-1-yl)-4-methylquinoline: Similar in structure but lacks the methoxy group at the 7-position.
The uniqueness of WAY-600704 lies in its specific combination of functional groups, which contribute to its activity as an ethanolamine kinase inhibitor. This combination of functional groups is not found in the similar compounds listed above, making WAY-600704 distinct in its chemical and biological properties .
Propriétés
Numéro CAS |
5624-51-1 |
|---|---|
Formule moléculaire |
C17H22N2O |
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-7-methoxy-4-methylquinoline |
InChI |
InChI=1S/C17H22N2O/c1-13-11-17(19-9-5-3-4-6-10-19)18-16-12-14(20-2)7-8-15(13)16/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Clé InChI |
IEOBQTYHOHTUKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


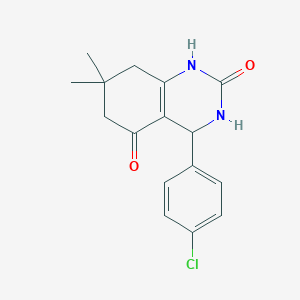
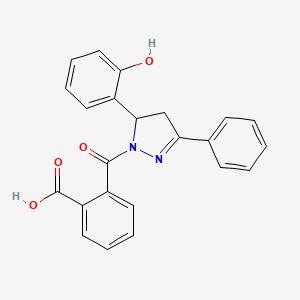
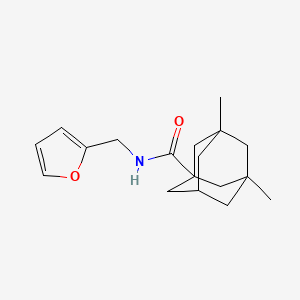
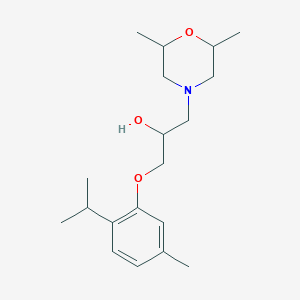
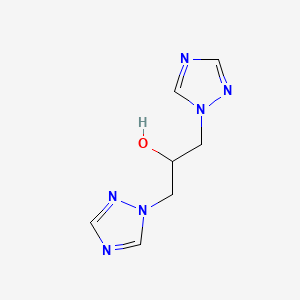
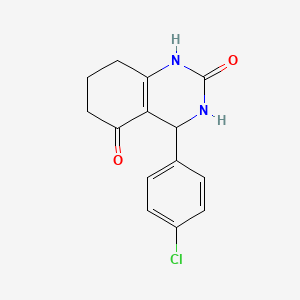
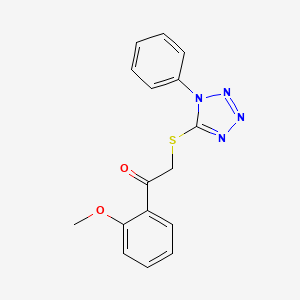
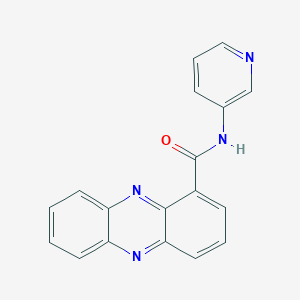
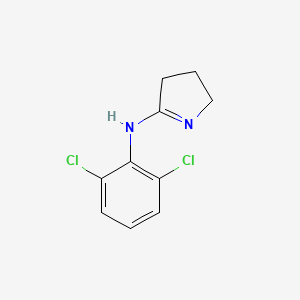
![2-Phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B10803140.png)
